Structural Novelty: Unique 3,3'-Bipyridine Capping Group Absent from Published PSD95-nNOS Inhibitors
The compound contains a 3,3'-bipyridine-5-ylmethyl amine capping group. This structural feature is absent from the published SAR of the benzyloxy benzamide series targeting PSD95-nNOS, where the optimized lead LY836 and predecessor SCR4026 employ distinct heterocyclic and substituted phenyl capping groups [1]. The 3,3'-bipyridine motif introduces different hydrogen-bond acceptor capacity, conformational preferences, and potential metal-chelating properties relative to known active analogs. However, no quantitative binding, functional, or selectivity data are available for this compound to benchmark against SCR4026 (no published Kd or IC50 for this compound) [2].
| Evidence Dimension | Ligand structure (capping group chemotype) |
|---|---|
| Target Compound Data | 3,3'-bipyridine-5-ylmethyl amide |
| Comparator Or Baseline | SCR4026 (undisclosed capping group); LY836 (4-chloro-2-fluorophenyl capping group) |
| Quantified Difference | Not quantifiable; structures are non-overlapping in published SAR space |
| Conditions | Structural comparison based on published chemical structures [1] and supplier catalog |
Why This Matters
The absence of this capping group in the published SAR means users cannot predict activity by analogy, mandating de novo characterization for any application.
- [1] Chen W, Jiang B, Zhao Y, et al. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Eur J Med Chem. 2023;261:115871. View Source
- [2] ZINC database. ZINC3334915. Activities based on ChEMBL 20: There is no known activity for this compound. View Source
